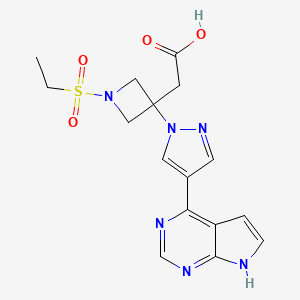
Baricitinib Acetic Acid Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baricitinib Acetic Acid Impurity is a byproduct formed during the synthesis of Baricitinib, a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis, graft-versus-host disease, myelofibrosis, and COVID-19 . Baricitinib functions as an inhibitor of Janus kinase, specifically targeting JAK1 and JAK2 enzymes . The identification and control of impurities in drug substances are critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product .
Preparation Methods
The synthesis of Baricitinib Acetic Acid Impurity involves several steps and reaction conditions. During the synthesis of Baricitinib, impurities are formed and identified using high-performance liquid chromatography . The unknown compounds are isolated and identified through extensive analysis, including 1H NMR, 13C NMR, and mass spectrometry . The lactone impurity formation, for example, is explained by a plausible mechanism . Industrial production methods focus on synthesizing highly pure Baricitinib drug substances, using these impurities as reference standards due to their potential importance .
Chemical Reactions Analysis
Baricitinib Acetic Acid Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include methanol, sodium hydroxide, hydrochloric acid, hydrogen peroxide, ammonium acetate, and acetic acid . Major products formed from these reactions include lactone impurity, dimer impurity, and hydroxymethyl impurity . The degradation products are further characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry .
Scientific Research Applications
Baricitinib Acetic Acid Impurity has several scientific research applications. It is used as a reference standard in the synthesis of highly pure Baricitinib drug substances . In chemistry, it helps in understanding the formation and control of impurities during drug synthesis . In biology and medicine, it aids in the development of safer and more effective pharmaceutical products by ensuring the purity and quality of the final drug substance . In the industry, it is used in process and formulation development to improve the overall production of Baricitinib .
Mechanism of Action
The mechanism of action of Baricitinib Acetic Acid Impurity is closely related to that of Baricitinib itself. As a Janus kinase inhibitor, Baricitinib targets specific enzymes involved in the inflammatory response, thereby reducing inflammation and immune-mediated damage to joints and tissues . The molecular targets and pathways involved include JAK1 and JAK2 enzymes, which are part of the pro-inflammatory signaling pathways .
Comparison with Similar Compounds
Baricitinib Acetic Acid Impurity can be compared with other similar compounds, such as lactone impurity, dimer impurity, and hydroxymethyl impurity . These compounds are also formed during the synthesis of Baricitinib and have similar chemical structures and properties . this compound is unique in its specific formation mechanism and its role as a reference standard in the synthesis of highly pure Baricitinib drug substances .
Properties
Molecular Formula |
C16H18N6O4S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19) |
InChI Key |
IBIZRHDJANJRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


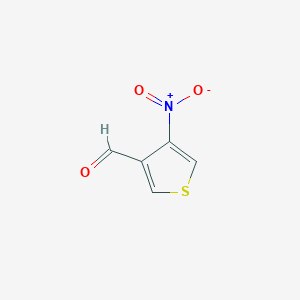

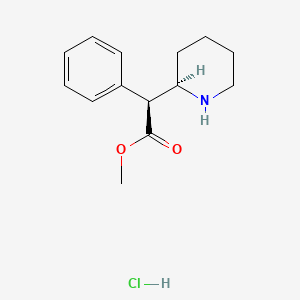
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
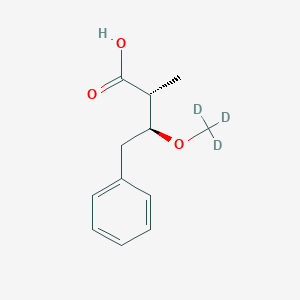
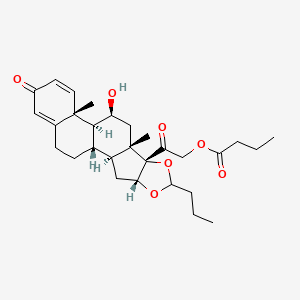
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
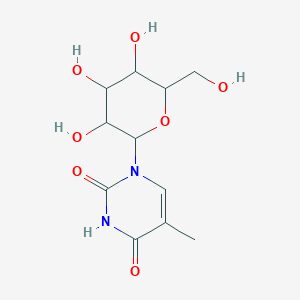
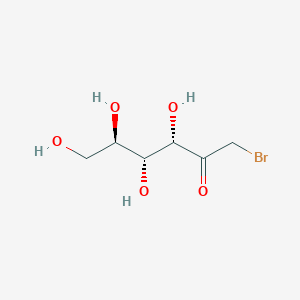
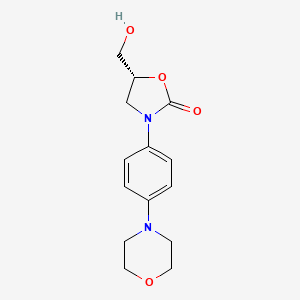
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)

![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
